molecular formula C7H11N3O2 B2380892 5-(1H-1,2,3-Triazol-4-yl)pentanoic acid CAS No. 1461714-38-4

5-(1H-1,2,3-Triazol-4-yl)pentanoic acid

Cat. No.: B2380892
CAS No.: 1461714-38-4
M. Wt: 169.184
InChI Key: NLAOMPHIYUFTPV-UHFFFAOYSA-N
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Description

5-(1H-1,2,3-Triazol-4-yl)pentanoic acid is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-1,2,3-Triazol-4-yl)pentanoic acid typically involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction is carried out between an alkyne and an azide in the presence of a copper catalyst. The general reaction conditions include:

    Starting Materials: Alkyne and azide

    Catalyst: Copper sulfate pentahydrate

    Co-catalyst: Sodium ascorbate

    Solvent: DMF-water mixture (2:1)

    Temperature: Ambient temperature

The reaction proceeds efficiently to form the triazole ring, which is then linked to the pentanoic acid moiety .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-(1H-1,2,3-Triazol-4-yl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or the pentanoic acid moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: DMF, DMSO, ethanol

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield triazoline derivatives .

Scientific Research Applications

5-(1H-1,2,3-Triazol-4-yl)pentanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-(1H-1,2,3-Triazol-1-yl)pentanoic acid hydrochloride
  • 5-(1-Benzyl-1H-1,2,3-triazol-4-yl)pentanoic acid
  • 5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole

Uniqueness

5-(1H-1,2,3-Triazol-4-yl)pentanoic acid is unique due to its specific substitution pattern on the triazole ring and the presence of the pentanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(2H-triazol-4-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c11-7(12)4-2-1-3-6-5-8-10-9-6/h5H,1-4H2,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAOMPHIYUFTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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